![molecular formula C24H21N3O2 B2739015 N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 380910-13-4](/img/structure/B2739015.png)
N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamides, which are structurally similar to the compound , can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide” are not explicitly available in the resources .Scientific Research Applications
Aza-Michael Additions
The aza-Michael addition is a versatile reaction in organic synthesis. In recent years, researchers have focused on solvent-free reactions to optimize methodologies and promote sustainable chemistry. Notably, N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can participate in aza-Michael additions. Specifically, benzylamine reacts with α,β-unsaturated esters in the presence of catalytic amounts of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under solvent-free conditions. Depending on the specific α,β-unsaturated ester, this method yields N-benzylated β-amino esters with good to excellent efficiency .
Synthesis of Benzamides
Benzamides are important compounds with diverse applications. N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can be used as a precursor for the synthesis of benzamides. For instance, direct condensation of N-butyl benzamide with water and diatomite earth@IL/ZrCl4 under ultrasonic irradiation leads to the formation of benzamides .
Safety And Hazards
properties
IUPAC Name |
N-benzyl-3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-29-21-14-12-19(13-15-21)23-22(17-27(26-23)20-10-6-3-7-11-20)24(28)25-16-18-8-4-2-5-9-18/h2-15,17H,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQXVSRMTUBGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.